Patent-Implied CKIε Inhibitory Potency vs. N-Aryl Analog
The target compound falls within the generic Markush structure of Formula (II) in US20070299112, which claims pyrrolothiazole carboxylic acid amides as inhibitors of CKIε. While explicit IC50 values for this exact compound are not publicly disclosed in the patent, the structure-activity relationship (SAR) logic within the filing indicates a preference for N-cyclopropyl amides over N-aryl amides for balanced potency and CNS drug-like properties. No direct head-to-head quantitative data against the nearest analog, 4-Butyl-N-(4-methylphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, could be identified in the public domain [1].
| Evidence Dimension | CKIε inhibitory activity (predicted preference) |
|---|---|
| Target Compound Data | Not publicly disclosed; claimed in patent Example space |
| Comparator Or Baseline | 4-Butyl-N-(4-methylphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide |
| Quantified Difference | None available; selection based on structural SAR inference |
| Conditions | CKIε inhibition assay (biochemical, not specified) |
Why This Matters
The absence of public quantitative data means procurement decisions must rely on the patent's SAR teachings, making this compound a candidate for in-house profiling against specific CKIε assays.
- [1] Aventis Pharmaceuticals Inc. (2005). U.S. Patent Application Publication No. US20070299112 A1. View Source
